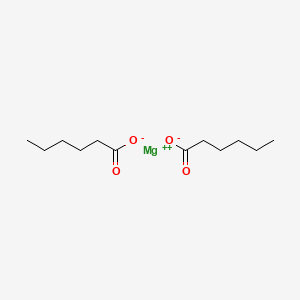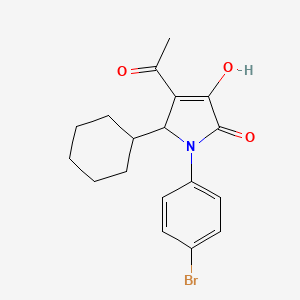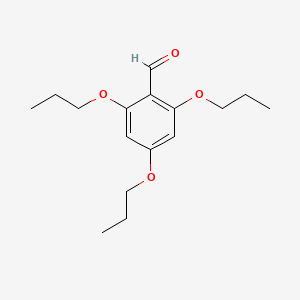
Chloro(2-methylphenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-methylphenyl)mercury, also known as mercury, chloro(2-methylphenyl)-, is an organomercury compound with the molecular formula C7H7ClHg. This compound is characterized by the presence of a mercury atom bonded to a chloro(2-methylphenyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(2-methylphenyl)mercury typically involves the reaction of 2-methylphenylmercury(II) chloride with a suitable chlorinating agent. One common method is the reaction of 2-methylphenylmercury(II) acetate with hydrochloric acid, resulting in the formation of this compound and acetic acid as a byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide and organic byproducts.
Reduction: Elemental mercury and organic byproducts.
Substitution: Various substituted organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Chloro(2-methylphenyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Chloro(phenyl)mercury: Similar structure but lacks the methyl group.
Chloro(4-methylphenyl)mercury: Similar structure but with the methyl group in a different position.
Chloro(2,4-dimethylphenyl)mercury: Contains two methyl groups on the phenyl ring.
Uniqueness: Chloro(2-methylphenyl)mercury is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
2777-37-9 |
|---|---|
Molekularformel |
C7H7ClHg |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
chloro-(2-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
AFCVKFFKAKDREZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)







![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)




![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
